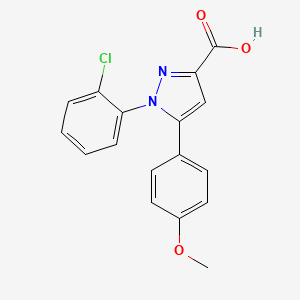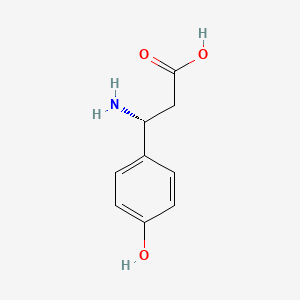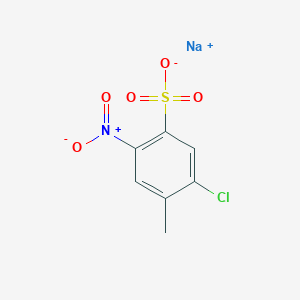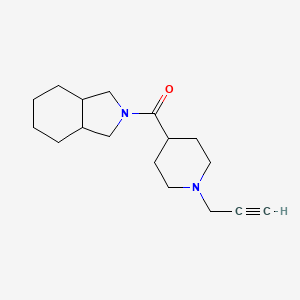![molecular formula C10H12F6N2O B3008348 3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856027-37-6](/img/structure/B3008348.png)
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TFP is not well understood. However, it is believed that TFP acts as a nucleophile and forms covalent bonds with various biological molecules, including proteins and nucleic acids. This covalent modification alters the structure and function of these molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. TFP has also been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In addition, TFP has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for lab experiments. It is readily available, easy to handle, and has good stability. TFP is also highly reactive, making it an excellent building block for the synthesis of various compounds. However, TFP has some limitations. It is highly toxic and can pose a risk to researchers if not handled properly. In addition, TFP is expensive, which can limit its use in some experiments.
Direcciones Futuras
TFP has shown promising potential for various applications in scientific research. Some future directions for TFP research include:
1. Development of new drugs: TFP can be used as a building block for the synthesis of new drugs with improved efficacy and reduced side effects.
2. Agrochemicals: TFP can be used in the development of new agrochemicals with improved properties, including increased resistance to pests and diseases.
3. Materials: TFP can be used in the synthesis of new materials with improved properties, including increased strength, durability, and resistance to corrosion.
4. Fluorinated pyrazoles: Further research can be done on the biological activities of fluorinated pyrazoles synthesized using TFP as a building block.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP has been widely used in the development of new drugs, agrochemicals, and materials. It has several biochemical and physiological effects and has shown promising potential for various applications in scientific research. However, TFP is highly toxic and can pose a risk to researchers if not handled properly. Further research is needed to fully understand the mechanism of action of TFP and its potential applications in scientific research.
Métodos De Síntesis
TFP is synthesized by reacting 3,3,3-trifluoropropyl bromide with 3,3,3-trifluoropropoxy methyl pyrazole in the presence of a base. The reaction yields TFP in good yield and high purity.
Aplicaciones Científicas De Investigación
TFP has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. TFP is also used in the synthesis of fluorinated pyrazoles, which have shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Propiedades
IUPAC Name |
3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N2O/c11-9(12,13)2-5-18-4-1-8(17-18)7-19-6-3-10(14,15)16/h1,4H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIHNGAXHAGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCCC(F)(F)F)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)
![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)


![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)





